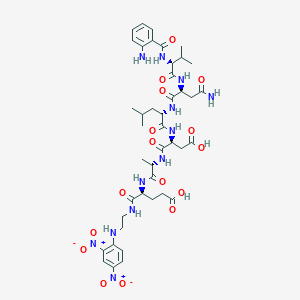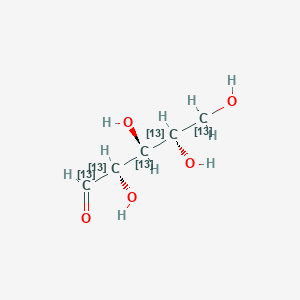![molecular formula C68H99N19O18 B12387458 2-[4-[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12387458.png)
2-[4-[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[4-[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid” is a complex organic molecule with a highly intricate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions and reagents. The process typically begins with the preparation of the tetrazacyclododecane core, followed by the sequential addition of various functional groups. Key steps include:
Formation of the tetrazacyclododecane core: This is achieved through a cyclization reaction involving appropriate amine and carboxylic acid precursors.
Attachment of the amino acid residues: This involves peptide coupling reactions, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds.
Incorporation of the imidazole and phenyl groups: These steps typically involve nucleophilic substitution reactions, where the imidazole and phenyl groups are introduced into the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated peptide synthesizers for the efficient assembly of the peptide chains, as well as large-scale reactors for the cyclization and coupling reactions.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phenyl and imidazole groups can be oxidized under appropriate conditions, leading to the formation of quinones and imidazole N-oxides, respectively.
Reduction: The carbonyl groups within the molecule can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Quinones and imidazole N-oxides.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Due to its complex structure and potential biological activity, this compound could be investigated as a lead compound for the development of new drugs.
Biochemistry: The compound’s ability to interact with various biological molecules makes it a useful tool for studying protein-ligand interactions and enzyme mechanisms.
Industrial Applications: The compound’s unique chemical properties could be exploited in the development of new materials or catalysts.
Mecanismo De Acción
The mechanism by which this compound exerts its effects is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows for a variety of interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- **2-[4-[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid" analogs with slight modifications in the amino acid residues or the functional groups attached to the tetrazacyclododecane core.
Peptide-based compounds: Similar in structure but with different sequences of amino acids.
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of the tetrazacyclododecane core
Propiedades
Fórmula molecular |
C68H99N19O18 |
|---|---|
Peso molecular |
1470.6 g/mol |
Nombre IUPAC |
2-[4-[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C68H99N19O18/c69-65(102)51(10-4-6-22-72-59(93)38-76-57(91)18-16-55(89)74-24-20-48-36-70-44-78-48)81-68(105)54(35-47-12-14-50(88)15-13-47)83-66(103)52(11-5-7-23-73-60(94)39-77-58(92)19-17-56(90)75-25-21-49-37-71-45-79-49)82-67(104)53(34-46-8-2-1-3-9-46)80-61(95)40-84-26-28-85(41-62(96)97)30-32-87(43-64(100)101)33-31-86(29-27-84)42-63(98)99/h1-3,8-9,12-15,36-37,44-45,51-54,88H,4-7,10-11,16-35,38-43H2,(H2,69,102)(H,70,78)(H,71,79)(H,72,93)(H,73,94)(H,74,89)(H,75,90)(H,76,91)(H,77,92)(H,80,95)(H,81,105)(H,82,104)(H,83,103)(H,96,97)(H,98,99)(H,100,101)/t51-,52-,53-,54+/m0/s1 |
Clave InChI |
SVUVRGJNNADQJC-JIHPSZCPSA-N |
SMILES isomérico |
C1CN(CCN(CCN(CCN1CC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCNC(=O)CNC(=O)CCC(=O)NCCC3=CN=CN3)C(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCCNC(=O)CNC(=O)CCC(=O)NCCC5=CN=CN5)C(=O)N)CC(=O)O)CC(=O)O)CC(=O)O |
SMILES canónico |
C1CN(CCN(CCN(CCN1CC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCNC(=O)CNC(=O)CCC(=O)NCCC3=CN=CN3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCCNC(=O)CNC(=O)CCC(=O)NCCC5=CN=CN5)C(=O)N)CC(=O)O)CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


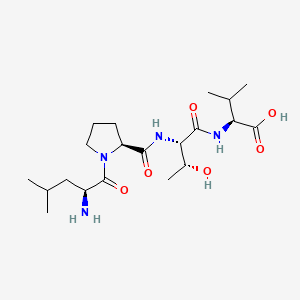
![(2S,4R)-1-[(2S)-3,3-dimethyl-2-[8-[[4-[4-[4-[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]butyl]piperidine-1-carbonyl]benzoyl]amino]octanoylamino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12387381.png)
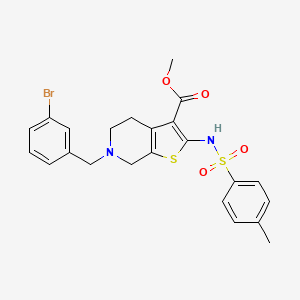
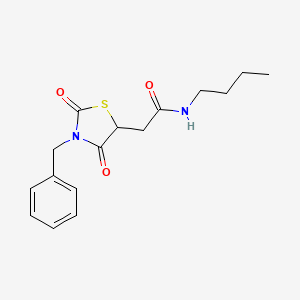

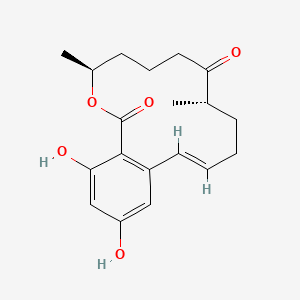
![[Pmp1,Tyr(OEt)2] AVP](/img/structure/B12387419.png)

methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12387423.png)
